molecular formula C24H28N2O6 B6319283 (2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid (Fmoc-D-Abu(3R-Boc-Amino)-OH) CAS No. 338972-24-0

(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid (Fmoc-D-Abu(3R-Boc-Amino)-OH)

Cat. No. B6319283
CAS RN: 338972-24-0
M. Wt: 440.5 g/mol
InChI Key: RCTIVJDDNBQGKV-JLTOFOAXSA-N
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Description

(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid (Fmoc-D-Abu(3R-Boc-Amino)-OH), also known as Fmoc-D-Abu, is a synthetic amino acid and is widely used in the field of peptide synthesis. It is a derivative of the naturally occurring amino acid alanine and is used in peptide synthesis due to its ability to be deprotected easily and selectively. Fmoc-D-Abu is a valuable tool for peptide synthesis due to its unique properties, and it has been used in various scientific research applications for the past few decades.

Scientific Research Applications

Advanced Synthesis Methods

The field of synthetic organic chemistry has leveraged the properties of compounds like (2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid to develop advanced synthesis techniques. For instance, perfluoro-tert-butyl 4-hydroxyproline, synthesized as Fmoc-, Boc-, and free amino acids, has been used in peptides for sensitive detection in 19F NMR, showing distinct conformational preferences and suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014). Similarly, the Fmoc-protected unnatural amino acid 2 has been successfully incorporated into peptides by standard synthesis techniques, opening avenues for designing hydrogen-bonding surfaces and mimicking natural peptide structures (Nowick et al., 2000).

Peptide Synthesis and Design

In peptide synthesis, the utilization of Fmoc-protected amino acids like (2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid is crucial. For example, 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid has been utilized for the synthesis of mimics of O-linked glycopeptides, expanding the capabilities for neoglycopeptide synthesis (Carrasco et al., 2006). Furthermore, the design of peptides containing Fmoc/Boc-protected 3,4-(aminomethano)proline derivatives has been explored for the development of foldamers based on γ-Amp units, contributing significantly to the field of peptide science (Brackmann et al., 2006).

Nanomaterials and Surface Chemistry

The properties of Fmoc-protected amino acids are not only limited to biological systems but also extend to materials science. Studies have reported the self-assembly of structures like Fmoc-Glu(OtBu)-OH and Fmoc-Lys(Boc)-OH into intriguing morphologies, paving the way for novel applications in material chemistry and biomedical fields (Gour et al., 2021). The synthesis of aminophenyl and aminomethylphenyl monolayers using Boc and Fmoc groups has also been documented, showcasing the potential of these compounds in constructing amine-terminated films for advanced coupling reactions (Lee et al., 2015).

properties

IUPAC Name

(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-14(20(21(27)28)26-23(30)32-24(2,3)4)25-22(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,29)(H,26,30)(H,27,28)/t14-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTIVJDDNBQGKV-JLTOFOAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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